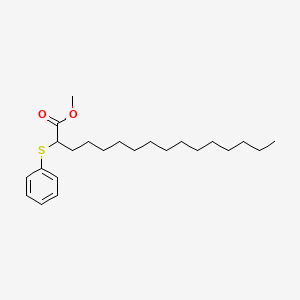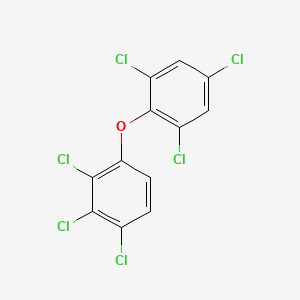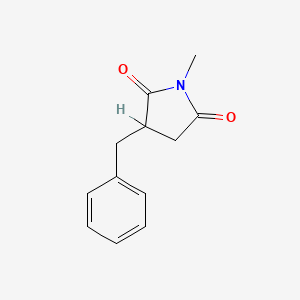
Acetic acid;benzene-1,2,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;benzene-1,2,4,5-tetrol is a compound that combines the properties of acetic acid and benzene-1,2,4,5-tetrol Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzene-1,2,4,5-tetrol is a phenolic compound with four hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzene-1,2,4,5-tetrol can be achieved through several methods. One common approach involves the reaction of benzene-1,2,4,5-tetrol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;benzene-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Acetic acid;benzene-1,2,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and ligands.
Medicine: Its derivatives may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, coordination polymers, and covalent organic frameworks.
Mechanism of Action
The mechanism of action of acetic acid;benzene-1,2,4,5-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetrol: Shares the phenolic structure but lacks the acetic acid component.
Hydroquinone: A related compound with two hydroxyl groups on the benzene ring.
Catechol: Another phenolic compound with two hydroxyl groups in ortho positions.
Uniqueness
Acetic acid;benzene-1,2,4,5-tetrol is unique due to the presence of both acetic acid and benzene-1,2,4,5-tetrol moieties. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
107770-91-2 |
|---|---|
Molecular Formula |
C14H22O12 |
Molecular Weight |
382.32 g/mol |
IUPAC Name |
acetic acid;benzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1-2(3)4/h1-2,7-10H;4*1H3,(H,3,4) |
InChI Key |
JQLKDEMZYIGEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)




![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)





